molecular formula C9H9BrF2O2S B15361611 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene

1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene

Cat. No.: B15361611
M. Wt: 299.13 g/mol
InChI Key: CHVCNOCIPUXUGX-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is a versatile organic compound characterized by its bromine, difluoromethyl, and ethylsulfonyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 2-(difluoromethyl)-4-(ethylsulfonyl)benzene using bromine (Br2) in the presence of a suitable catalyst.

  • Sulfonylation: Introduction of the ethylsulfonyl group to 1-bromo-2-(difluoromethyl)benzene using ethanesulfonyl chloride (C2H5SO2Cl) under controlled conditions.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzoic acid.

  • Reduction: 1-ethylsulfonyl-2-(difluoromethyl)benzene.

  • Substitution: 1-azido-2-(difluoromethyl)-4-(ethylsulfonyl)benzene.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is utilized in various scientific research fields:

  • Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Studying the effects of halogenated compounds on biological systems and their potential as bioactive molecules.

  • Medicine: Investigating its potential as a therapeutic agent or intermediate in drug synthesis.

  • Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is unique due to its combination of functional groups. Similar compounds include:

  • 1-Bromo-2-(difluoromethyl)benzene: Lacks the ethylsulfonyl group.

  • 1-Bromo-4-(ethylsulfonyl)benzene: Lacks the difluoromethyl group.

  • 2-Bromo-1-(difluoromethyl)benzene: Different position of the bromine atom.

Properties

Molecular Formula

C9H9BrF2O2S

Molecular Weight

299.13 g/mol

IUPAC Name

1-bromo-2-(difluoromethyl)-4-ethylsulfonylbenzene

InChI

InChI=1S/C9H9BrF2O2S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3

InChI Key

CHVCNOCIPUXUGX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)F

Origin of Product

United States

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